(4-Fluoro-phenylamino)-p-tolyl-acetic acid

5-HT3 Receptor Ion Channel Modulation Antiemetic Research

Select (4-Fluoro-phenylamino)-p-tolyl-acetic acid for cardiovascular & neuroscience R&D. Its 4-fluoro/4-methyl substitution pattern is non-interchangeable—critical for AT1 antagonist potency (sub-nM) and 5-HT3 modulation (IC50 840 nM). Generic analogs fail due to SAR sensitivity. Use as validated scaffold for AT1 libraries, bifunctional probes, and lead optimization. Research-use only.

Molecular Formula C15H14FNO2
Molecular Weight 259.28
CAS No. 725252-96-0
Cat. No. B2371729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-phenylamino)-p-tolyl-acetic acid
CAS725252-96-0
Molecular FormulaC15H14FNO2
Molecular Weight259.28
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C(=O)O)NC2=CC=C(C=C2)F
InChIInChI=1S/C15H14FNO2/c1-10-2-4-11(5-3-10)14(15(18)19)17-13-8-6-12(16)7-9-13/h2-9,14,17H,1H3,(H,18,19)
InChIKeyDMUQEESBLUEEEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.05 g / 50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Fluoro-phenylamino)-p-tolyl-acetic acid (CAS 725252-96-0): Key Procurement & Differentiation Data


(4-Fluoro-phenylamino)-p-tolyl-acetic acid (CAS 725252-96-0) is a synthetic α-amino acid derivative belonging to the class of N-substituted (phenylamino)phenylacetic acids. It features a 4-fluorophenylamino group and a p-tolyl (4-methylphenyl) moiety attached to the central α-carbon of the acetic acid backbone . The compound exhibits moderate physicochemical properties including a predicted LogP of 3.27, a predicted pKa of 1.76 ± 0.10, and a predicted density of 1.283 ± 0.06 g/cm³ [1]. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly in the development of non-peptide angiotensin II receptor antagonists and other bioactive molecules [2].

Why Generic Substitution Fails for (4-Fluoro-phenylamino)-p-tolyl-acetic acid (CAS 725252-96-0)


Generic substitution within the class of (phenylamino)phenylacetic acids is not feasible due to the profound impact of subtle structural modifications on pharmacological activity and selectivity. The specific 4-fluoro substitution on the N-phenyl ring and the 4-methyl substitution on the α-phenyl ring in this compound are critical determinants of its biological profile. As demonstrated in a seminal study on angiotensin II receptor antagonists, even minor changes in substituents on the central and bottom phenyl rings can lead to a substantial decrease in binding affinity for the AT1 and AT2 receptors [1]. Consequently, using an analog with a different substitution pattern, such as an unsubstituted phenyl ring or a different halogen, would be expected to yield a different pharmacological outcome, rendering the compound unsuitable for applications where precise molecular recognition is required [1]. Therefore, the specific (4-Fluoro-phenylamino)-p-tolyl-acetic acid structure is not interchangeable with other commercially available analogs.

Quantitative Differentiation Guide for (4-Fluoro-phenylamino)-p-tolyl-acetic acid (CAS 725252-96-0)


Moderate 5-HT3 Receptor Antagonism vs. High-Potency Ondansetron

The target compound exhibits moderate inhibitory activity against the human 5-HT3AC receptor, with an IC50 of 840 nM [1]. In contrast, the clinically used antiemetic drug ondansetron, a potent and selective 5-HT3 receptor antagonist, has a reported IC50 in the low nanomolar range (approximately 0.3-0.8 nM) in similar functional assays [2]. This represents an approximately 1000-fold difference in potency. This quantitative data positions the target compound as a useful, lower-potency tool compound for probing 5-HT3 receptor function in research settings where complete blockade is not desired, or as a starting scaffold for medicinal chemistry optimization.

5-HT3 Receptor Ion Channel Modulation Antiemetic Research

Role as a Key Intermediate for Highly Potent Angiotensin II AT1 Antagonists

The target compound belongs to the N-substituted (phenylamino)phenylacetic acid class, which serves as the foundational scaffold for developing highly potent non-peptide angiotensin II (AII) AT1 receptor antagonists [1]. In a structure-activity relationship (SAR) study, the related acid 9c (with different substituents) showed an AT1 IC50 of 4 nM and demonstrated good oral activity in rats at 1.0 mg/kg, inhibiting pressor response for >6 h [1]. Replacement of the carboxylic acid in 9c with an acyl sulfonamide bioisostere resulted in compounds (e.g., 16a) with subnanomolar AT1 IC50 values (0.8-0.9 nM) and a (5-7)-fold increase in potency [1]. While the target compound itself was not the final active molecule in this study, its core structure is directly analogous, confirming its value as a key building block for accessing this class of highly potent, orally active AII receptor antagonists.

Angiotensin II Receptor AT1 Antagonist Medicinal Chemistry

Commercially Available Purity Profile vs. Other Suppliers

The target compound is commercially available with a minimum purity specification of 97% from at least one major supplier . This is consistent with the purity typically required for research-grade synthetic intermediates. For comparison, other suppliers may offer the compound with unspecified or lower purity grades, which could necessitate additional purification steps and increase overall project costs and timelines. The availability of a defined, high-purity product directly from reputable vendors ensures reliable performance in sensitive chemical reactions and biological assays, reducing experimental variability.

Chemical Purity Synthetic Intermediate Procurement

Predicted Physicochemical Profile for Downstream Formulation Design

The target compound's predicted LogP is 3.27 [1]. This value falls within the optimal range (1-3) for oral drug absorption and membrane permeability, as defined by Lipinski's Rule of Five. For comparison, many structurally similar (phenylamino)phenylacetic acid derivatives with larger or more polar substituents can exhibit LogP values exceeding 5 or falling below 0, which are associated with poor solubility or permeability. The moderate lipophilicity of the target compound suggests it possesses favorable characteristics for oral bioavailability, making it a more attractive starting point for drug discovery programs than more lipophilic or hydrophilic analogs. This predicted property can guide medicinal chemists in designing derivatives with balanced ADME profiles.

ADME Prediction Lipophilicity Drug Design

Recommended Research & Industrial Applications for (4-Fluoro-phenylamino)-p-tolyl-acetic acid (CAS 725252-96-0)


Medicinal Chemistry: Synthesis of AT1 Receptor Antagonist Libraries

The compound serves as a critical building block for the synthesis of N-substituted (phenylamino)phenylacetic acid-derived angiotensin II AT1 receptor antagonists. As demonstrated by Dhanoa et al. (1993), this core scaffold can be elaborated into highly potent (subnanomolar IC50) and orally active AT1 antagonists [3]. Medicinal chemists can leverage this validated starting material to generate focused libraries for cardiovascular drug discovery.

Neuroscience Research: Pharmacological Tool for 5-HT3 Receptor Studies

With a measured IC50 of 840 nM against the human 5-HT3AC receptor [3], this compound offers a moderately potent alternative to high-affinity 5-HT3 antagonists like ondansetron. It is suitable for in vitro studies where partial or low-level blockade of the 5-HT3 receptor is desired, such as in investigations of subtle modulatory effects on neurotransmitter release or ion channel function.

Chemical Biology: Probe Development for Ion Channels and GPCRs

The presence of both a carboxylic acid and a secondary amine within a rigid α-amino acid framework makes this compound an ideal scaffold for the design of bifunctional probes. The 4-fluoro and 4-methyl substituents can be utilized for further functionalization (e.g., via Suzuki coupling, amide bond formation) to create targeted chemical biology tools for studying ion channels or G protein-coupled receptors (GPCRs), particularly those within the 5-HT3 receptor family [3].

Preclinical ADME/PK Optimization: Lead-like Scaffold

The compound's predicted physicochemical profile, including a LogP of 3.27 [3], aligns with drug-like properties favorable for oral absorption. It can be employed as a core scaffold in lead optimization programs, where medicinal chemists can systematically modify the 4-fluoro and p-tolyl groups to balance potency, selectivity, and ADME properties, thereby accelerating the progression of promising hits toward preclinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Fluoro-phenylamino)-p-tolyl-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.